molecular formula C12H10F3N3O2 B2561650 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid CAS No. 927969-23-1

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid

Cat. No.: B2561650
CAS No.: 927969-23-1
M. Wt: 285.226
InChI Key: VTMCMZAGUXRKCL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound 2-{methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is systematically named to reflect its molecular architecture. The core structure consists of a quinazoline ring system substituted at the 2-position with a trifluoromethyl (CF₃) group and at the 4-position with a methylamino-acetic acid moiety. The IUPAC name explicitly identifies the substituents’ positions and connectivity:

  • Quinazoline ring : A fused bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.
  • Trifluoromethyl group (CF₃) : Electron-withdrawing substituent at position 2, enhancing metabolic stability and influencing electronic properties.
  • Methylamino-acetic acid group : A secondary amine (-NH-CH₃) linked to an acetic acid (-CH₂COOH) chain at position 4.

This structural design enables interactions with biological targets through hydrogen bonding (via the amino and carboxylic acid groups) and hydrophobic interactions (via the CF₃ and quinazoline rings).

Table 1: Key Structural and Nomenclatural Features

Feature Description
Core scaffold Quinazoline ring (C₈H₆N₂)
**Position

Properties

IUPAC Name

2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-18(6-9(19)20)10-7-4-2-3-5-8(7)16-11(17-10)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMCMZAGUXRKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the attachment of the methylamino group and the acetic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinazoline ring and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.

Scientific Research Applications

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methylamino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Core Structure Key Substituents Notable Properties/Activities
Target Compound C₁₂H₁₀F₃N₃O₂ Quinazoline Trifluoromethyl, methylaminoacetic acid Irritant; moderate acidity
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Not provided Furoquinoline 4-Methoxyphenyl, acetic acid Atom-economical synthesis
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid C₁₂H₈F₃N₃O₂S Thiazole Trifluoromethylphenyl, acetic acid High metabolic stability (thiazole)
2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid derivatives Varies Triazinoquinazoline Acetic acid esters/amides Antioxidant activity (esters/amides)
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid C₁₂H₉ClN₂O₃S Thiazole Chlorobenzoyl, acetic acid Enhanced electronegativity

Key Observations :

Core Structure Variations: The target compound’s quinazoline core distinguishes it from furoquinoline (–2) and thiazole-based analogs (). Quinazoline’s nitrogen-rich aromatic system may enhance hydrogen bonding with biological targets compared to sulfur-containing thiazoles .

Substituent Effects :

  • The trifluoromethyl group (common in the target compound and ) improves lipophilicity and metabolic stability, a hallmark of many pharmaceuticals .
  • Acetic acid moieties (shared across all compounds) enhance solubility and enable salt formation, critical for bioavailability. However, ester derivatives (e.g., ) may act as prodrugs to improve membrane permeability .

Pharmacological and Physicochemical Profiles

  • Antioxidant Activity: Triazinoquinazoline esters/amides () show significant antioxidant effects, suggesting that similar derivatization of the target compound could enhance bioactivity .
  • Metabolic Stability : Thiazole-based compounds () exhibit stability due to sulfur’s electron-withdrawing effects, whereas the target compound’s quinazoline core may offer distinct pharmacokinetic profiles .
  • Hazard Profiles : The target compound and its ethyl ester () are classified as irritants, while chlorobenzoyl-thiazole derivatives () may pose distinct toxicity risks due to halogen substituents .

Biological Activity

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid, a compound belonging to the quinazoline class, has garnered attention due to its diverse biological activities, particularly in cancer therapy and other therapeutic applications. Quinazoline derivatives are known for their potential as anticancer agents, and this compound's unique structure enhances its biological profile.

  • Molecular Formula : C₁₁H₈F₃N₃O₂
  • Molecular Weight : 271.20 g/mol
  • CAS Number : 927969-20-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. This interaction can modulate enzyme activity and receptor binding, influencing pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that are crucial in cancer cell signaling pathways.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells, contributing to its anticancer efficacy.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been evaluated against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells.

Cell Line IC₅₀ (μM) Reference
HCT-11610.72
MCF-721.29
HepG217.48

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness.

Other Biological Activities

In addition to its anticancer properties, quinazoline derivatives have been studied for various other biological activities:

  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases through modulation of inflammatory pathways.

Case Studies

  • Cytotoxic Evaluation :
    A study synthesized a series of quinazoline derivatives, including our compound, and assessed their cytotoxicity using the MTT assay. The results indicated promising anticancer activity with several derivatives showing potent effects against multiple cancer cell lines .
  • Kinase Inhibition :
    Another study focused on the kinase inhibition profile of quinazoline derivatives, revealing that certain compounds exhibited nanomolar activity against key kinases involved in cancer progression . This highlights the potential of this compound as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling 2-(trifluoromethyl)quinazolin-4-amine derivatives with methylaminoacetic acid precursors. Key steps include nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K₂CO₃. For purity ≥95%, recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
  • Critical Parameters : Monitor reaction pH (7–9) to avoid decomposition of the trifluoromethyl group. Use TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) to track progress .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Workflow :

Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.

IR Spectroscopy : Look for N-H stretches (3200–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-F vibrations (1100–1250 cm⁻¹) .

NMR : ¹H NMR should show quinazoline aromatic protons (δ 7.5–8.5 ppm) and methylaminoacetic acid protons (δ 3.2–3.8 ppm for CH₂, δ 2.5–3.0 ppm for CH₃). ¹³C NMR confirms the trifluoromethyl signal (δ 120–125 ppm, q, J = 280–300 Hz) .

HRMS : Use ESI+ to verify molecular ion [M+H]⁺ with <2 ppm error .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (>50 mg/mL) or DMF. For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to ≤0.1% DMSO .
  • Stability : Store at –20°C under inert gas (N₂/Ar). Degradation occurs in acidic (pH <5) or basic (pH >9) conditions, monitored via HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence quinazoline reactivity in nucleophilic substitution?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the quinazoline C4 position, facilitating nucleophilic attack by methylaminoacetic acid. DFT calculations (B3LYP/6-31G*) show a 15–20 kcal/mol reduction in activation energy compared to non-fluorinated analogs. Kinetic studies (pseudo-first-order conditions) reveal a 2.5× faster reaction rate at 80°C in DMF .
  • Contradictions : Some studies report side reactions (e.g., trifluoromethyl hydrolysis) under prolonged heating (>12 hrs). Mitigate by using shorter reaction times (4–6 hrs) and lower temperatures (60–70°C) .

Q. What challenges arise in quantifying trace impurities (e.g., de-fluorinated byproducts) via LC-MS?

  • Analytical Challenges :

  • Ion Suppression : Trifluoromethyl groups cause matrix effects in ESI-MS. Use isotopically labeled internal standards (e.g., ¹³C₃-quinazoline) for calibration .
  • Chromatographic Resolution : Co-elution of impurities with similar hydrophobicity. Optimize with HILIC columns or ion-pair reagents (e.g., 10 mM ammonium formate) .
    • Validation : Achieve LOD <0.1% via MRM transitions (e.g., m/z 345→327 for the parent ion; m/z 305→287 for de-fluorinated byproducts) .

Q. How can computational modeling guide SAR studies for quinazoline derivatives targeting kinase inhibition?

  • Protocol :

Docking (AutoDock Vina) : Use crystal structures of target kinases (e.g., EGFR PDB: 1M17). The acetic acid moiety forms hydrogen bonds with Lys721, while the trifluoromethyl group occupies hydrophobic pockets .

MD Simulations (GROMACS) : Assess binding stability over 100 ns. RMSD >2 Å indicates poor target engagement.

Free Energy Calculations (MM-PBSA) : Predict ΔG binding <–8 kcal/mol for high-affinity candidates .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Case Example : Conflicting IC₅₀ values (e.g., 0.5 µM vs. 5 µM in EGFR assays) may stem from:

  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM). Normalize data using Cheng-Prusoff equation .
  • Compound Purity : Verify via ¹⁹F NMR to detect trifluoromethyl degradation (<95% purity skews results) .
    • Recommendation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

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